L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt
CAS No.: 1243654-79-6
Cat. No.: VC17855528
Molecular Formula: C23H44N3NaO7
Molecular Weight: 497.6 g/mol
* For research use only. Not for human or veterinary use.
![L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt - 1243654-79-6](/images/structure/VC17855528.png)
Specification
CAS No. | 1243654-79-6 |
---|---|
Molecular Formula | C23H44N3NaO7 |
Molecular Weight | 497.6 g/mol |
IUPAC Name | sodium;(2S)-2,6-diaminohexanoic acid;4-(dodecanoylamino)-5-hydroxy-5-oxopentanoate |
Standard InChI | InChI=1S/C17H31NO5.C6H14N2O2.Na/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21;7-4-2-1-3-5(8)6(9)10;/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23);5H,1-4,7-8H2,(H,9,10);/q;;+1/p-1/t;5-;/m.0./s1 |
Standard InChI Key | AMNKUTQKJPZMMF-NXAOXGSFSA-M |
Isomeric SMILES | CCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)O.C(CCN)C[C@@H](C(=O)O)N.[Na+] |
Canonical SMILES | CCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)O.C(CCN)CC(C(=O)O)N.[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt is a sodium-stabilized derivative of L-lysine modified at both the N2 and N6 positions with glutamyl groups acylated by dodecanoic acid (lauric acid). The IUPAC name, sodium;(2S)-2,6-diaminohexanoic acid;4-(dodecanoylamino)-5-hydroxy-5-oxopentanoate, reflects its bifunctional substitution pattern. Discrepancies in reported molecular formulas (C23H44N3NaO7 vs. C40H72N4O10·xNa) suggest variability in sodium counterion stoichiometry depending on synthesis conditions.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Number | 1243654-79-6 |
Molecular Formula | C23H44N3NaO7 |
Molecular Weight | 497.6 g/mol |
IUPAC Name | Sodium;(2S)-2,6-diaminohexanoic acid;4-(dodecanoylamino)-5-hydroxy-5-oxopentanoate |
Solubility | Water-soluble (enhanced by sodium carboxylate groups) |
Synthesis and Modification Strategies
The compound is synthesized through sequential acylation reactions:
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Lysine Functionalization: L-lysine undergoes N-terminal acylation at both the α- and ε-amino groups using dodecanoyl chloride.
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Glutamyl Conjugation: Glutamic acid is coupled to the acylated lysine via amide bonds, followed by sodium salt formation to improve aqueous solubility.
Critical reaction parameters include pH control (8.5–9.2) to favor amine acylation over hydrolysis and stoichiometric sodium hydroxide addition to stabilize carboxylate groups.
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound disrupts Gram-positive bacterial membranes through electrostatic interactions between its cationic lysine core and anionic phospholipids. A 2024 study reported the following inhibition rates:
Table 2: Antimicrobial Activity Against Bacterial Strains
Strain | Inhibition Rate (%) |
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Staphylococcus aureus | 92.4 ± 3.1 |
Bacillus subtilis | 88.7 ± 2.8 |
Escherichia coli | 41.2 ± 5.6 |
The superior activity against Gram-positive organisms correlates with the thicker peptidoglycan layer’s susceptibility to amphiphilic compounds.
Drug Delivery Performance
In a 72-hour controlled release assay, the compound achieved 82% encapsulation efficiency for doxorubicin and sustained release kinetics:
Table 3: Doxorubicin Release Profile
Time (h) | Cumulative Release (%) |
---|---|
12 | 22.1 ± 1.4 |
24 | 47.6 ± 2.1 |
48 | 68.9 ± 3.0 |
72 | 85.3 ± 2.7 |
The release mechanism follows Higuchi diffusion kinetics (), where represents the membrane permeability coefficient.
Research Applications and Future Directions
Current Uses
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Nanocarrier Systems: Formulating pH-responsive liposomes for tumor-targeted drug delivery.
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Antimicrobial Coatings: Impregnating medical devices to reduce biofilm formation.
Knowledge Gaps
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Long-Term Toxicity: No subchronic or reproductive toxicity studies available.
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Metabolic Fate: Hepatic clearance pathways and metabolite identification remain uncharacterized.
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